molecular formula C14H7Br2ClO2S B013982 9,10-dibromoanthracene-2-sulfonyl Chloride CAS No. 210174-74-6

9,10-dibromoanthracene-2-sulfonyl Chloride

Cat. No. B013982
M. Wt: 434.5 g/mol
InChI Key: AZFXTUUUGCMHGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 9,10-dibromoanthracene-2-sulfonyl chloride involves palladium-catalyzed coupling reactions. For instance, the palladium-catalyzed coupling of 9,10-dibromoanthracene with α,β-unsaturated esters, sulfonates, and sulfonamides leads to symmetric 9,10-dialkyl substituted anthracenes in good yield. These compounds can be further converted to their corresponding carboxylic and sulfonic acids to yield water-soluble symmetric 9,10-disubstituted anthracenes (Bu-bing Zeng & S. King, 2002).

Molecular Structure Analysis

The molecular structure of 9,10-dibromoanthracene-2-sulfonyl chloride and related compounds can be analyzed through various spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography. These analyses provide insights into the electron distribution, molecular conformation, and bonding interactions within the molecule.

Chemical Reactions and Properties

9,10-Dibromoanthracene-2-sulfonyl chloride participates in a variety of chemical reactions, leveraging its sulfonyl chloride group for further functionalization. It can act as a versatile derivatization reagent for analytical chemistry, reacting quantitatively with amines to form stable sulfonamides amenable to analysis by HPLC (Fang Feng et al., 2002).

Scientific Research Applications

Palladium-Catalyzed Synthesis Applications

  • 9,10-dibromoanthracene is used in the palladium-catalyzed synthesis of water-soluble symmetric 9,10-disubstituted anthracenes, as demonstrated by Bu-bing Zeng and S. King (2002). This process involves coupling 9,10-dibromoanthracene with α,β-unsaturated esters, sulfonates, and sulfonamides to yield 9,10-dialkyl substituted anthracenes. The conversion of these compounds to corresponding carboxylic and sulfonic acids results in water-soluble symmetric 9,10-disubstituted anthracenes (Zeng & King, 2002).

Spectral Properties Studies

  • Cui Shu-ya (2010) prepared 9,10-Phenylethynyl-anthracene via a coupling reaction of dibromoanthracene and phenylethyne, using PdCl2(PPh3)2 and CuI as catalysts. The spectral properties of the product were studied, which can be relevant for applications in materials science and photophysics (Shu-ya, 2010).

Chemiluminescence Applications

  • The quenching of chemiexcited triplet acetone in air-equilibrated aqueous solutions containing 9,10-dibromoanthracene-2-sulfonate ion has been investigated by L. Catalani and E. Bechara (1984). This study is significant in the context of exploring the interactions of biologically important compounds with excited states, which has implications for biochemical and photobiological research (Catalani & Bechara, 1984).

Disperse Dyes in Textiles

  • D. W. Rangnekar and D. D. Rajadhyaksha (2007) reported the synthesis of 9,10-bis-hetaryl anthracenes using 9,10-dibromoanthracene, and their application on polyester fibers as disperse dyes. This research highlights the utility of 9,10-dibromoanthracene derivatives in textile coloring and materials science (Rangnekar & Rajadhyaksha, 2007).

Structural and NMR Studies

  • G. Schwab, D. Stern, and D. Stalke (2008) conducted structural and variable-temperature NMR studies of 9-diisopropylphosphanylanthracenes and 9,10-bis(diisopropylphosphanyl)anthracenes synthesized from 9,10-dibromoanthracene. This research provides insights into the conformational dynamics and structural properties of phosphanyl-substituted anthracenes, relevant for materials science and molecular engineering (Schwab, Stern, & Stalke, 2008).

Electrophilic Attack Studies

  • R. Bolton, D. B. Hibbert, and S. Parand (1986) measured the rates of electrophilic attack at C-10 of some 9-substituted anthracenes by sulphuryl chloride. This research is significant for understanding the chemical reactivity and kinetics of anthracene derivatives in electrophilic substitution reactions (Bolton, Hibbert, & Parand, 1986).

properties

IUPAC Name

9,10-dibromoanthracene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Br2ClO2S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFXTUUUGCMHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Br2ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404633
Record name 9,10-dibromoanthracene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-dibromoanthracene-2-sulfonyl Chloride

CAS RN

210174-74-6
Record name 9,10-Dibromo-2-anthracenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210174-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-dibromoanthracene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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